Benzenesulfonic acid; 4-hexoxyaniline
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Overview
Description
Benzenesulfonic acid; 4-hexoxyaniline is an organosulfur compound that combines the properties of benzenesulfonic acid and 4-hexoxyaniline. Benzenesulfonic acid is the simplest aromatic sulfonic acid, known for its strong acidity and solubility in water and ethanol . 4-hexoxyaniline, on the other hand, is an aniline derivative with a hexoxy group attached to the benzene ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide, forming benzenesulfonic acid. The reaction can be reversed by heating benzenesulfonic acid in diluted aqueous sulfuric acid .
4-hexoxyaniline can be synthesized by reacting aniline with hexyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction yields 4-hexoxyaniline through nucleophilic substitution.
Industrial Production Methods
. This method ensures high yields and purity of the product. The production of 4-hexoxyaniline on an industrial scale typically involves the same nucleophilic substitution reaction but optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including:
Oxidation: Benzenesulfonic acid can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride.
Reduction: Reduction of benzenesulfonic acid can yield benzene and sulfur dioxide.
Substitution: Benzenesulfonic acid can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
4-hexoxyaniline can participate in reactions typical of aniline derivatives, including:
Acylation: Reaction with acyl chlorides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Formation of diazonium salts, which can be further used in coupling reactions.
Common Reagents and Conditions
Oxidation: Phosphorus pentachloride, sulfur trioxide.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Sulfonyl chlorides: From oxidation of benzenesulfonic acid.
Amides: From acylation of 4-hexoxyaniline.
Diazonium salts: From diazotization of 4-hexoxyaniline.
Scientific Research Applications
Benzenesulfonic acid and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid derivatives often involves their strong acidity and ability to form stable sulfonate salts. These properties make them effective in catalyzing reactions and interacting with biological molecules. For example, benzenesulfonic acid derivatives can inhibit enzymes by binding to their active sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar properties but different applications.
p-Toluenesulfonic acid: A more commonly used sulfonic acid in organic synthesis due to its higher reactivity.
Phenylsulfonic acid: Similar in structure but with different reactivity and applications.
Uniqueness
Benzenesulfonic acid; 4-hexoxyaniline is unique due to the combination of the strong acidic properties of benzenesulfonic acid and the reactivity of the hexoxy group in 4-hexoxyaniline. This combination allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
6331-56-2 |
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Molecular Formula |
C18H25NO4S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
benzenesulfonic acid;4-hexoxyaniline |
InChI |
InChI=1S/C12H19NO.C6H6O3S/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;7-10(8,9)6-4-2-1-3-5-6/h6-9H,2-5,10,13H2,1H3;1-5H,(H,7,8,9) |
InChI Key |
JWJTZWHIMTXQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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